5-Oxotetrahydrofuran-3-carboxylic acid, also known as γ-lactone-3-carboxylic acid, belongs to the class of organic compounds known as γ-lactones. These are cyclic esters formed by the intramolecular reaction of a hydroxyl group and a carboxylic acid group separated by three carbon atoms. 5-Oxotetrahydrofuran-3-carboxylic acid and its derivatives have garnered interest in scientific research due to their diverse biological activities and potential applications in various fields. They have been investigated for their potential as enzyme inhibitors, particularly targeting fatty acid synthase (FAS) [, , ]. Additionally, these compounds have shown promise as building blocks for synthesizing complex molecules and polymers [].
5-Oxotetrahydrofuran-3-carboxylic acid is a chemical compound characterized by its unique molecular structure and potential biological applications. It is notable for its role as a fatty acid synthase inhibitor, which has implications in cancer research and metabolic studies. This compound is classified under the category of carboxylic acids and cyclic compounds, reflecting its functional groups and ring structure.
5-Oxotetrahydrofuran-3-carboxylic acid can be derived from various synthetic pathways involving precursors like 4-methylene-2-octanone. Its classification falls within organic chemistry, specifically in the subgroup of cyclic carboxylic acids. The compound is recognized by its IUPAC name, which highlights its structural features.
The synthesis of 5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several methods:
The technical aspects of the synthesis involve controlling reaction conditions such as temperature and pH to optimize yield and purity. For instance, a typical reaction may require cooling to low temperatures (0 °C) before adding reagents like hydrogen peroxide and lithium hydroxide, followed by careful monitoring of reaction times and solvent evaporation under reduced pressure to isolate the product effectively .
The molecular structure of 5-oxotetrahydrofuran-3-carboxylic acid consists of a tetrahydrofuran ring fused with a carboxylic acid group. The compound's molecular formula is , indicating the presence of oxygen atoms in both the carbonyl and carboxyl functional groups.
Key structural data include:
5-Oxotetrahydrofuran-3-carboxylic acid participates in various chemical reactions, primarily due to its reactive carboxylic acid group. Notable reactions include:
The reactivity is influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that can facilitate or hinder specific pathways.
The mechanism of action for 5-oxotetrahydrofuran-3-carboxylic acid primarily involves its role as an inhibitor of fatty acid synthase. This inhibition disrupts lipid metabolism, leading to altered cellular processes such as apoptosis in cancer cells.
Studies have shown that treatment with this compound reduces fatty acid synthesis in various cell lines, including prostate cancer cells, indicating its potential therapeutic effects against tumors .
5-Oxotetrahydrofuran-3-carboxylic acid exhibits typical properties of carboxylic acids, including:
Relevant data from studies indicate that its stability and reactivity can be influenced by substituents on the tetrahydrofuran ring .
5-Oxotetrahydrofuran-3-carboxylic acid has significant applications in scientific research, particularly in biochemistry and pharmacology:
5-Oxotetrahydrofuran-3-carboxylic acid derivatives, exemplified by the synthetic compound C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), function as potent inhibitors of cytoplasmic fatty acid synthase. Fatty acid synthase is a multifunctional enzymatic complex overexpressed in diverse carcinomas, including breast, prostate, and gastric cancers, where it drives de novo lipogenesis to fulfill the heightened demand for membrane phospholipids, signaling molecules, and post-translational modification substrates in rapidly proliferating malignant cells [3] [7]. Inhibition of fatty acid synthase by C75 disrupts palmitate biosynthesis, depleting cancer cells of essential lipid building blocks. This metabolic perturbation activates several cytotoxic cascades:
Table 1: Antineoplastic Effects of Fatty Acid Synthase Inhibition by 5-Oxotetrahydrofuran-3-carboxylic Acid Derivatives
Cancer Type | Experimental Model | Key Outcomes | Reference |
---|---|---|---|
Breast Cancer | SKBR3, BT474 cells | HER2 receptor internalization/degradation; reduced proliferation | [7] |
Primary Effusion Lymphoma | BC-3, BCBL-1 cells | Induction of apoptosis via Bax/Bcl-2 dysregulation | [7] |
Hepatocellular Carcinoma | HepG2 cells | G2-phase cell cycle arrest; p53 upregulation | [7] |
Gastric Cancer | HER2+ cell lines | Reduced cancer stem cell viability in gastrosphere cultures | [4] |
C75 exhibits cross-compartmental inhibitory activity, simultaneously targeting cytoplasmic fatty acid synthase and mitochondrial β-ketoacyl-acyl carrier protein synthase, a core enzyme in the mitochondrial fatty acid synthesis pathway. Mitochondrial fatty acid synthesis is evolutionarily conserved and functionally distinct from cytoplasmic fatty acid synthesis, primarily generating octanoyl-acyl carrier protein as the precursor for lipoic acid biogenesis [1] [9]. This dual inhibition manifests through:
The inhibitory promiscuity of C75 stems from conserved structural elements within the catalytic domains of fatty acid synthase and human mitochondrial β-ketoacyl-acyl carrier protein synthase. Both enzymes share mechanistic and architectural similarities enabling C75 binding:
Table 2: Structural and Functional Comparison of Fatty Acid Synthase and Human Mitochondrial β-Ketoacyl-Acyl Carrier Protein Synthase
Feature | Cytoplasmic Fatty Acid Synthase | Mitochondrial β-Ketoacyl-ACP Synthase | Functional Consequence |
---|---|---|---|
Primary Structure | ~270 kDa multifunctional polypeptide | ~45 kDa monomer | Shared catalytic motifs enable C75 cross-reactivity |
Malonyl-CoA Binding Site | Highly conserved in ketosynthase domain | Structurally homologous pocket | C75 competitively inhibits both enzymes |
Catalytic Mechanism | Claisen condensation of malonyl/acetyl groups | Identical condensation reaction | Shared catalytic cysteine targeted by C75 |
Dimerization | Essential for function (head-to-tail) | Presumed dimeric functional unit | Dimeric interface may contribute to inhibitor binding |
The structural mimicry between these enzymes underscores a pharmacological vulnerability exploitable for cancer therapy. However, mitochondrial β-ketoacyl-acyl carrier protein synthase inhibition contributes significantly to C75's cytotoxicity in non-malignant cells, necessitating strategic approaches like lipoic acid co-administration to mitigate off-target effects while preserving antineoplastic efficacy [1] [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7